molecular formula C16H19NO B1299988 (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine CAS No. 356093-22-6

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine

Cat. No. B1299988
M. Wt: 241.33 g/mol
InChI Key: FYGYXNSSEGQBPC-UHFFFAOYSA-N
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Description

“(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine” is a compound that belongs to the class of organic compounds known as aromatic amines . It is a primary amine and can be used for amination reactions of functionalized aryl bromides .


Synthesis Analysis

The synthesis of this compound involves the use of diethyl ether with dichloromethane as a co-solvent, which leads to the rapid formation of the PMB ester . PMB esters can also be obtained through the addition of 4-methoxybenzyl alcohol to 4-nitrophenyl esters promoted by an amine base, such as imidazole .


Molecular Structure Analysis

The molecular formula of “(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine” is C16H19NO . The structure of this compound includes a benzylamine substituted by a methoxy group at the para position .


Chemical Reactions Analysis

The chemical reactions involving this compound are often complicated by the presence of several different functional groups in the target molecule . Protecting groups are employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine” include a density of 1.0±0.1 g/cm3, a boiling point of 362.4±27.0 °C at 760 mmHg, and a molar refractivity of 75.4±0.3 cm3 .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Synthetic Studies and Tautomerism : A study detailed the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, identified by NMR methods. This methodology could be relevant for synthesizing and studying (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine, focusing on tautomerism and its implications in biological systems (Roggen & Gundersen, 2008).

  • Inhibition of Nucleoside Transport : Research into analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups, shows the impact on nucleoside transport protein ENT1. This study's approach to modifying molecular structures for targeted biological effects could inform research into (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine's potential biological applications (Tromp et al., 2004).

  • Process Optimization : Optimization of reaction conditions for synthesizing intermediates of sulpiride demonstrates the importance of process efficiency in pharmaceutical manufacturing. Such optimization strategies could be crucial for the efficient synthesis of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine and its derivatives (Xu et al., 2018).

  • Corrosion Inhibition : A study on Schiff bases, including benzylidene-(2-methoxy-phenyl)-amine variants, as corrosion inhibitors highlights the application of organic compounds in materials science. The methodology and findings could be extrapolated to study the potential applications of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine in corrosion prevention (Ashassi-Sorkhabi et al., 2006).

Potential Biological Activities

  • Inhibition of Melanin Production : The study on a nitrogen analog of stilbene as a potent inhibitor of melanin production offers insight into the potential cosmetic and dermatological applications of similar compounds. Research into (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine could explore its effects on melanin biosynthesis and its potential as a skin whitening agent (Choi et al., 2002).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, mechanism of action, and potential applications. It could also involve the development of more efficient and safer methods for its synthesis and handling .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGYXNSSEGQBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353361
Record name (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine

CAS RN

356093-22-6
Record name (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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